molecular formula C24H25FN6O2 B2676744 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843632-28-0

2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2676744
CAS No.: 843632-28-0
M. Wt: 448.502
InChI Key: DZMHXMQWKNFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H25FN6O2 and its molecular weight is 448.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of quinoline derivatives, including those similar to 2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, has been a subject of research due to their potential applications in medicine and biochemistry. These compounds are known for their efficient fluorophore properties, making them useful in studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Additionally, such compounds are explored for their potential as antioxidants and radioprotectors, highlighting their relevance in therapeutic research.

Photophysical and Biomolecular Interactions

Pyrrolo[2,3-b]quinoxaline derivatives exhibit interesting photophysical properties, including aggregation-induced emission enhancement (AIEE), which is significant in the development of new fluorophores for bioimaging and sensing applications. The structural analysis reveals that these compounds can form π-stacks through π-π interactions, which is crucial for their optical properties and potential applications in molecular electronics and photonics (Goszczycki et al., 2017).

Potential Anticancer Activity

The structural motif of this compound is also found in compounds demonstrating significant anticancer activities. For example, derivatives of indazole with similar structural features have been synthesized and shown to inhibit the proliferation of cancer cell lines, indicating their potential application in cancer therapy (Hao et al., 2017).

Enzymatic Inhibition and Biological Activities

Compounds with quinoline and pyrrolo[2,3-b]quinoxaline scaffolds are investigated for their ability to inhibit enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. Designing inhibitors for such enzymes is pivotal in developing new therapeutic agents for diseases related to DNA damage and repair mechanisms (Lord et al., 2009).

Properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O2/c25-17-7-5-16(6-8-17)15-27-24(32)20-21-23(29-19-4-2-1-3-18(19)28-21)31(22(20)26)10-9-30-11-13-33-14-12-30/h1-8H,9-15,26H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHXMQWKNFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.